molecular formula C19H15NO2S B14446473 6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one CAS No. 78489-99-3

6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one

Cat. No.: B14446473
CAS No.: 78489-99-3
M. Wt: 321.4 g/mol
InChI Key: SPPIIZUBZZRJLR-UHFFFAOYSA-N
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Description

6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one is a heterocyclic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse biological activities and applications in various fields such as dyes, pigments, and pharmaceuticals. This particular compound features a propylsulfanyl group attached to the phenoxazine core, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one typically involves the condensation of 2-aminophenol with 2,3-dichloro-1,4-naphthoquinone in an alkaline medium. This reaction yields 6-chlorobenzo[a]phenoxazin-5-one, which can then undergo further functionalization to introduce the propylsulfanyl group. The Buchwald-Hartwig amination reaction is often employed for this purpose, using palladium catalysts and appropriate ligands in a solvent mixture of dimethylformamide and toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atom in the precursor can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxazines depending on the nucleophile used.

Scientific Research Applications

6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The propylsulfanyl group can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding pockets .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chlorobenzo[a]phenoxazin-5-one
  • 6-Anilinobenzo[a]phenoxazin-5-one
  • 6-Phenylbenzo[a]phenoxazin-5-one

Uniqueness

6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one is unique due to the presence of the propylsulfanyl group, which can significantly alter its chemical and biological properties compared to other phenoxazine derivatives. This modification can enhance its solubility, stability, and binding affinity towards specific molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

78489-99-3

Molecular Formula

C19H15NO2S

Molecular Weight

321.4 g/mol

IUPAC Name

6-propylsulfanylbenzo[a]phenoxazin-5-one

InChI

InChI=1S/C19H15NO2S/c1-2-11-23-19-17(21)13-8-4-3-7-12(13)16-18(19)22-15-10-6-5-9-14(15)20-16/h3-10H,2,11H2,1H3

InChI Key

SPPIIZUBZZRJLR-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C2C(=NC3=CC=CC=C3O2)C4=CC=CC=C4C1=O

Origin of Product

United States

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